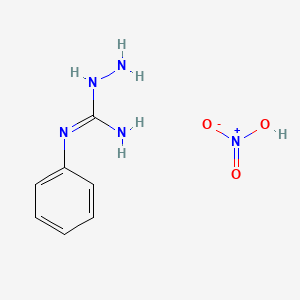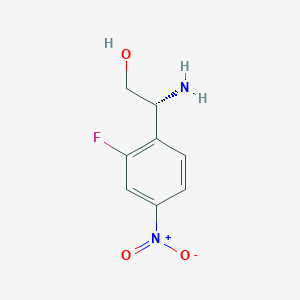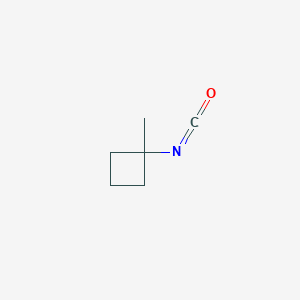
1-Isocyanato-1-methylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-1-methylcyclobutane is an organic compound with the molecular formula C6H9NO. It is a liquid at room temperature and is known for its reactivity due to the presence of the isocyanate group. This compound is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-1-methylcyclobutane can be synthesized through the reaction of 1-methylcyclobutanol with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is reacted with 1-methylcyclobutanol. The process requires stringent safety measures due to the toxic nature of phosgene. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-1-methylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with this compound to form ureas.
Alcohols: React to form carbamates.
Catalysts: Often used to facilitate these reactions and improve yields.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1-Isocyanato-1-methylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-isocyanato-1-methylcyclobutane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved include the interaction with amines and alcohols, which are common nucleophiles in biological and chemical systems.
Comparaison Avec Des Composés Similaires
Methyl isocyanate: Another isocyanate compound with similar reactivity but different molecular structure.
Phenyl isocyanate: Contains a phenyl group instead of a cyclobutane ring.
Uniqueness: 1-Isocyanato-1-methylcyclobutane is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to other isocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Formule moléculaire |
C6H9NO |
|---|---|
Poids moléculaire |
111.14 g/mol |
Nom IUPAC |
1-isocyanato-1-methylcyclobutane |
InChI |
InChI=1S/C6H9NO/c1-6(7-5-8)3-2-4-6/h2-4H2,1H3 |
Clé InChI |
CNPMRIKXOJEXMD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


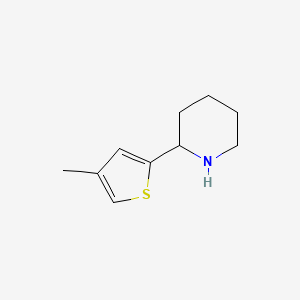
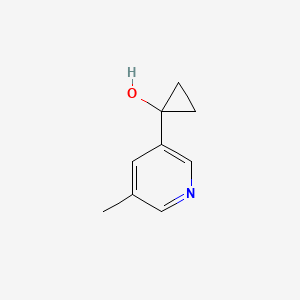
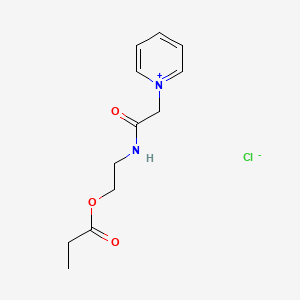

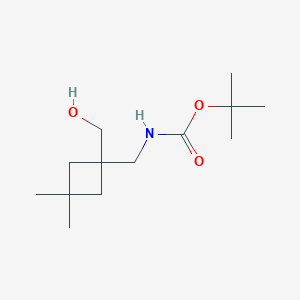
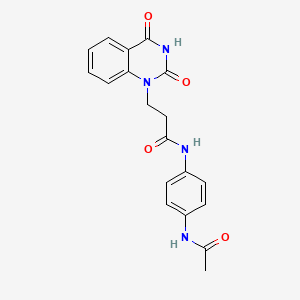
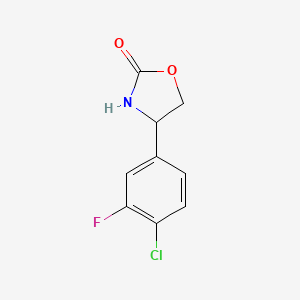
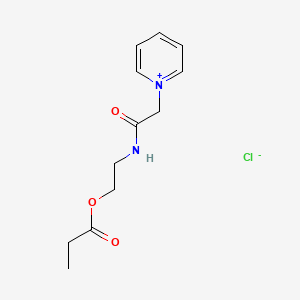
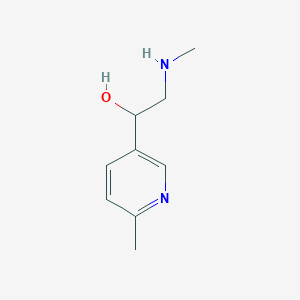
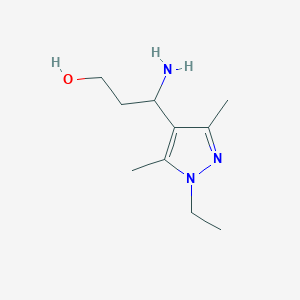
![1-[(1R)-1-azidoethyl]-4-methylbenzene](/img/structure/B13585027.png)
